molecular formula C13H13NS B1667489 2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine CAS No. 73671-44-0

2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine

Cat. No. B1667489
CAS RN: 73671-44-0
M. Wt: 215.32 g/mol
InChI Key: HDMOSIDULAIQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPP is a fluorescent microviscocity probe for imaging native HOBr in live cells and zebrafish.

Scientific Research Applications

Antihypertensive Activity

2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine derivatives have shown potential in antihypertensive applications. A study synthesized derivatives and evaluated their antihypertensive activity, finding potent effects in this regard (Sharma, Kohli, & Sharma, 2010).

Drug Metabolism

This compound plays a role in drug metabolism studies. For example, its derivatives were used in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, aiding in understanding the metabolic pathways of specific drugs (Zmijewski et al., 2006).

Antimicrobial and Genotoxic Properties

Derivatives of 2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine have been studied for their antimicrobial and genotoxic properties, contributing to the development of new therapeutic agents (Benvenuti et al., 1997).

Cytotoxic Activity

Some derivatives have been evaluated for cytotoxic activity against various human tumor cell lines. This research is crucial for the development of potential cancer therapies (Xu et al., 2020).

Antimalarial Activity

The compound's derivatives have been synthesized and studied for their antimalarial activity, indicating potential use in treating malaria (Werbel et al., 1986).

Synthesis of Congested Aryl-tethered Aminobenzylamines

An innovative synthesis method for highly congested 2-amino-3-aminomethyl-5-methylsulfanyl/sec-aminobiphenyl-4-carbonitriles, which are derivatives of 2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine, has been reported. These compounds have potential applications in various chemical syntheses (Farhanullah, Samrin, & Ram, 2007).

Photochemical Studies

The compound's derivatives have been used in photochemical studies to understand their behavior under light exposure, which is essential for applications in photochemistry (Androsov & Neckers, 2007).

properties

CAS RN

73671-44-0

Product Name

2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-(2-methylsulfanylphenyl)aniline

InChI

InChI=1S/C13H13NS/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,14H2,1H3

InChI Key

HDMOSIDULAIQAO-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C2=CC=CC=C2N

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CC=C2N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BPP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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